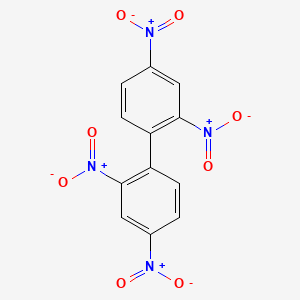

2,4,2',4'-Tetranitrobiphenyl

Beschreibung

Contextualization within Polynitro Aromatic Chemistry Research

Polynitro aromatic compounds (PNAs) are organic molecules characterized by one or more aromatic rings to which multiple nitro (–NO₂) groups are attached. mdpi.com These electron-withdrawing nitro groups profoundly influence the chemical nature of the molecule, leading to a delocalization of π-electrons and creating electron-deficient aromatic systems. mdpi.com This class of compounds is historically and currently significant, primarily as energetic materials such as explosives and propellants, due to the rapid release of energy upon decomposition. mdpi.comchinesechemsoc.org Beyond their energetic applications, PNAs serve as crucial intermediates in the synthesis of a wide array of other chemicals, including dyes, pharmaceuticals, and agrochemicals. mdpi.comresearchgate.net

2,4,2',4'-Tetranitrobiphenyl fits within this context as a highly nitrated biphenyl (B1667301) derivative. The biphenyl core provides a specific three-dimensional structure that, combined with the energetic and electron-withdrawing properties of the four nitro groups, makes it a distinct subject of study. Research on such compounds often explores the relationship between the number and position of nitro groups and the molecule's stability, energy content, and reactivity. nih.govnih.gov The study of various isomers of tetranitrobiphenyl, for instance, allows researchers to probe how the spatial arrangement of nitro groups affects properties like mutagenicity and electrochemical behavior. nih.gov

Significance in Contemporary Chemical Science and Engineering Research

The significance of this compound in modern research is multifaceted, extending across materials science, synthetic chemistry, and fundamental chemical physics.

In materials science and engineering , polynitro compounds are foundational to the development of high-energy materials. at.uaacs.org While not as common as TNT or RDX, polynitro biphenyls are investigated to understand structure-property relationships that can guide the design of new energetic materials with tailored performance and stability. nih.gov The thermal behavior and decomposition pathways of these molecules are of particular interest for predicting their performance and safety characteristics. dtic.milrsc.org

In synthetic chemistry , the compound is recognized as a valuable intermediate. For example, 2,2′,4,4′-tetranitro-1,1′-biphenyl is used in the synthesis of more complex molecules like substituted dibenzophospholes. rsc.orgchemicalbook.com The reactivity of the nitro groups allows for their conversion into other functional groups or for their participation in cyclization reactions, providing pathways to novel heterocyclic structures. researchgate.net

Furthermore, this compound serves as a model compound for fundamental physicochemical studies . Its structure allows for the investigation of intramolecular interactions between nitro groups and the effects of steric hindrance on the conformation of the biphenyl system. Advanced research has focused on its electrochemical properties, revealing the formation of distinct dianionic species (singlet and triplet states) upon reduction, which provides deep insight into the electronic structure of polynitro aromatics. researchgate.net

Scope and Research Objectives for Scholarly Inquiry

Scholarly inquiry into this compound is driven by several key research objectives aimed at fully characterizing its properties and potential for application.

Synthesis and Optimization: A primary objective is the development and refinement of synthetic routes. The Ullmann coupling reaction, which involves the copper-mediated coupling of aryl halides, is a classical and studied method for creating the biphenyl bond in such compounds. nih.govlscollege.ac.in Research focuses on improving reaction yields and conditions, including exploring solvent-free methods like high-speed ball milling to make the synthesis more efficient and environmentally benign. nih.govresearchgate.net

Structural and Spectroscopic Characterization: A complete understanding of the molecule's three-dimensional structure and electronic properties is a core goal. This is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside computational modeling. nih.govnih.gov A key area of investigation is determining the dihedral angle between the two phenyl rings and how the steric and electronic effects of the ortho-nitro groups influence this conformation.

Investigation of Physicochemical Properties: Research aims to quantify the compound's fundamental properties. This includes studying its electrochemical reduction to understand the stability and nature of the resulting radical anions and dianions. researchgate.net Studies have explored the transition between triplet and singlet states of the dianion, a sophisticated research question that probes the molecule's electronic behavior. researchgate.net

Biological and Toxicological Assessment: An important research avenue involves assessing the biological activity of polynitro aromatics. Specific studies have assayed the mutagenic potency of this compound in bacterial strains like Salmonella typhimurium to establish structure-activity relationships. nih.gov Such research is crucial for understanding the environmental and toxicological profile of this class of compounds.

Data Tables

Table 1: General Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(2,4-dinitrophenyl)-2,4-dinitrobenzene | nih.gov |

| Molecular Formula | C₁₂H₆N₄O₈ | nih.gov |

| Molecular Weight | 334.20 g/mol | nih.gov |

| CAS Number | 1820-59-3 | nih.gov |

Table 2: Summary of Key Research Findings

| Research Area | Key Finding | Source |

|---|---|---|

| Synthesis | Can be synthesized via Ullmann coupling of corresponding precursors. The reaction is often performed on nitroaryl halides with electron-withdrawing groups. | nih.govlscollege.ac.in |

| Application | Serves as an intermediate in the synthesis of substituted dibenzophospholes. | rsc.orgchemicalbook.com |

| Electrochemistry | Electrochemical reduction forms two distinct dianionic species (a triplet biradical and a more stable singlet quinoid form), which are close in energy. | researchgate.net |

| Biological Activity | Exhibits strong mutagenic potency in Salmonella typhimurium strains TA98 and TA98/1,8DNP6, and also in the nitroreductase-deficient strain TA98NR. | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,4-dinitrophenyl)-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4O8/c17-13(18)7-1-3-9(11(5-7)15(21)22)10-4-2-8(14(19)20)6-12(10)16(23)24/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJCKALRMXKDIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171228 | |

| Record name | 2,4,2',4'-Tetranitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820-59-3 | |

| Record name | 2,2′,4,4′-Tetranitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,2',4'-Tetranitrobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,4'-Tetranitrobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,2',4'-Tetranitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,2',4'-Tetranitrobiphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKZ9L549D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Trajectories and Seminal Investigations of 2,4,2 ,4 Tetranitrobiphenyl

Early Methodological Developments in Biphenyl (B1667301) Nitration Research

The journey into the synthesis of nitrobiphenyls is rooted in the broader history of biphenyl chemistry, which began in the mid-19th century. A foundational moment in this field was the work of Wurtz in 1855, who reported the first systematic approach to forming carbon-carbon bonds through the sodium-mediated coupling of alkyl halides. rsc.org This was a critical first step that opened the door to synthesizing larger aromatic structures.

In 1862, Fittig expanded upon Wurtz's work by extending the coupling reaction to include aryl halides, using various metals such as sodium, lithium, copper, and silver. nih.gov This development, known as the Wurtz-Fittig reaction, provided a direct, albeit sometimes low-yielding, method for creating the biphenyl scaffold. nih.gov The mechanism is thought to proceed via a free radical pathway involving dehalogenation, diffusion of the resulting aryl radicals, and subsequent coupling. nih.gov

The nitration of aromatic compounds itself was a known process, with the first reported nitration of benzene (B151609) by Mitscherlich in 1834 using fuming nitric acid. rushim.ru Soon after, the use of a mixture of nitric and sulfuric acids ("mixed acid") became the standard method for nitration, a technique that would be fundamental for the synthesis of nitrobiphenyls. rushim.ru Early research into the nitration of biphenyl itself focused on controlling the position and degree of nitration. It was found that nitration of biphenyl could lead to a mixture of isomers, primarily the ortho and para substituted products. google.com

Table 1: Pioneering Methodologies in Biphenyl Chemistry

| Year | Researcher(s) | Development | Significance |

|---|---|---|---|

| 1855 | Wurtz | Sodium-mediated coupling of alkyl halides. rsc.org | Established a foundational method for C-C bond formation. |

| 1862 | Fittig | Extended the coupling reaction to aryl halides using various metals. nih.gov | Provided a direct route to the biphenyl scaffold. nih.gov |

| 1834 | Mitscherlich | First reported nitration of benzene using fuming nitric acid. rushim.ru | Pioneered the field of aromatic nitration. rushim.ru |

Evolution of Synthetic Strategies for Dinitro and Tetranitro Biphenyls

The synthesis of specifically substituted dinitro and tetranitro biphenyls required more refined methods than the direct nitration of biphenyl. A significant breakthrough came in 1901 with the work of Fritz Ullmann and his student Jean Bielecki. operachem.comwikipedia.org They discovered that heating an aryl halide with copper powder could effectively couple two aryl molecules, a process now known as the Ullmann reaction. operachem.combyjus.com This reaction was particularly effective for aryl halides substituted with electron-withdrawing groups, such as nitro groups. operachem.comlscollege.ac.in

The seminal report by Ullmann and Bielecki described the synthesis of 2,2'-dinitrobiphenyl (B165474) by heating 1-bromo-2-nitrobenzene (B46134) with copper powder, achieving a remarkable 76% yield. operachem.com This copper-catalyzed homocoupling reaction was a pivotal moment, demonstrating the first use of a transition metal to facilitate the formation of an aryl C-C bond. operachem.comwikipedia.org The reaction was found to be general for various halogenated nitroaromatics. operachem.com

Building on this, the synthesis of tetranitrobiphenyls became more accessible. The direct nitration of dinitrobiphenyls was one route. For instance, the nitration of 2,2'-dinitrobiphenyl could be carried out to produce tetranitro derivatives. The synthesis of 2,4,2',4'-tetranitrobiphenyl specifically involves the introduction of four nitro groups onto the biphenyl backbone. This can be achieved through the nitration of biphenyl or substituted biphenyls under harsh conditions, or more elegantly through the coupling of pre-nitrated precursors. The Ullmann reaction proved invaluable here, allowing for the coupling of dinitro-substituted aryl halides to form tetranitrobiphenyls directly.

Table 2: Key Synthetic Reactions for Nitro-Substituted Biphenyls

| Reaction | Reactants | Product | Key Conditions | Reference |

|---|---|---|---|---|

| Ullmann Homocoupling | 1-Bromo-2-nitrobenzene | 2,2'-Dinitrobiphenyl | Copper powder, >200°C | operachem.com |

| Ullmann Homocoupling | 1-Iodo-2-nitrobenzene | 2,2'-Dinitrobiphenyl | Copper powder, heat | rsc.orgnih.gov |

Key Discoveries and their Impact on Subsequent Research Directions

The discovery of the Ullmann reaction had a profound and lasting impact on the field of synthetic organic chemistry, particularly for the synthesis of complex biaryl compounds. operachem.comwikipedia.org It provided a reliable and relatively high-yielding method for creating C-C bonds between aromatic rings, which was a significant challenge at the time. operachem.com This opened up avenues for the synthesis of a wide variety of substituted biphenyls, including those with multiple nitro groups like this compound.

The robustness of the Ullmann coupling for nitro-substituted aryl halides was a key finding. Ullmann himself noted that for polynitrohalogenated compounds, the reaction could be vigorous, necessitating the use of a solvent to moderate the reaction rate. operachem.com This observation highlighted the activating effect of nitro groups on the aryl halide, a principle that would be exploited in many subsequent syntheses.

The work of Ullmann and his contemporaries laid the groundwork for what would become a century of advancements in cross-coupling reactions. nih.gov While the original Ullmann conditions were often harsh, requiring high temperatures and stoichiometric copper, the fundamental concept of using a transition metal to catalyze aryl-aryl bond formation was revolutionary. wikipedia.orglscollege.ac.in This principle was later extended to other transition metals like palladium and nickel, leading to the development of highly efficient and versatile cross-coupling reactions such as the Suzuki, Heck, and Stille reactions. nih.gov These modern methods, while more sophisticated, owe a conceptual debt to the pioneering work of Ullmann. The ability to synthesize specific isomers of nitrobiphenyls, including tetranitro derivatives, with high precision is a direct legacy of these early discoveries.

Table 3: Impact of Key Discoveries

| Discovery | Immediate Impact | Long-Term Influence |

|---|---|---|

| Wurtz-Fittig Reaction (1855, 1862) | Provided an early, direct method for synthesizing the biphenyl scaffold. nih.gov | Established the fundamental concept of coupling reactions for C-C bond formation. |

| Ullmann Reaction (1901) | Enabled the efficient synthesis of symmetrical biaryls, especially those with electron-withdrawing groups like nitro groups. operachem.com | Pioneered the use of transition metals in C-C bond formation, leading to the development of modern cross-coupling reactions. nih.govoperachem.com |

Advanced Synthetic Methodologies and Mechanistic Studies of 2,4,2 ,4 Tetranitrobiphenyl

Regioselective and Stereoselective Synthetic Approaches

The precise construction of 2,4,2',4'-tetranitrobiphenyl hinges on controlling the regioselectivity of the reactions, ensuring the nitro groups are introduced at the desired positions.

Nitration of Biphenyl (B1667301) Derivatives: Controlling Substitution Patterns

Direct nitration of biphenyl is a common method for introducing nitro groups onto the aromatic rings. acs.org The conditions of the nitration reaction, including the nitrating agent and the solvent, play a crucial role in determining the position and number of nitro groups. nih.gov The synthesis of this compound can be achieved by nitrating biphenyl with a mixture of concentrated nitric acid and sulfuric acid. acs.org

The regioselectivity of the nitration of biphenyl derivatives is influenced by the nature and position of existing substituents on the rings. iaea.org For an unsubstituted biphenyl, nitration tends to occur at the ortho and para positions due to the activating nature of the phenyl group. However, achieving the specific 2,4,2',4'-tetranitro substitution pattern requires carefully controlled conditions to promote polysubstitution. The ratio of different isomers formed during nitration can be influenced by reaction conditions, and analytical techniques like ¹H NMR are used to determine the regioselectivity. iaea.org

Alternative nitration methods, such as using ammonium (B1175870) nitrate (B79036) or sodium nitrite (B80452) with sulfonyl chloride, can offer milder reaction conditions and potentially higher yields for specific dinitrobiphenyl derivatives.

Coupling Reactions for Biphenyl Backbone Formation

An alternative to direct nitration of a pre-formed biphenyl is the coupling of two appropriately substituted benzene (B151609) rings. This approach offers better control over the final substitution pattern.

Ullmann Coupling: The Ullmann reaction is a classical method for synthesizing symmetrical and unsymmetrical biaryls by coupling aryl halides in the presence of copper. rsc.orgorgsyn.org For instance, 2,2'-dinitrobiphenyl (B165474) can be synthesized from o-chloronitrobenzene using copper bronze at high temperatures. orgsyn.org Similarly, 4,4'-dibromo-2,2'-dinitrobiphenyl is synthesized via the Ullmann coupling of 2,5-dibromonitrobenzene. ossila.com This reaction can be extended to produce highly substituted dinitrobiphenyls, and solvent-free methods using high-speed ball milling have been developed to achieve high yields. researchgate.netnih.gov While effective for symmetrical biphenyls, controlling selectivity in heterocoupling reactions with polyhalogenated substrates can be more challenging. vanderbilt.edu

Suzuki Coupling: The Suzuki cross-coupling reaction, which involves the reaction of an arylboronic acid with an aryl halide catalyzed by a palladium complex, is a versatile method for forming C-C bonds. ues.rs.ba It has been successfully employed for the synthesis of 2-nitro- and 2,2'-dinitrobiphenyls. researchgate.netacs.org This method is known for its high functional group tolerance and can be carried out under relatively mild conditions, sometimes using microwave assistance to speed up the reaction. ues.rs.baresearchgate.net However, the presence of a nitro group at the 2-position of the phenylboronic acid can sometimes present challenges during the transmetalation step of the catalytic cycle. acs.orgnih.gov

Other Coupling Reactions: The Negishi cross-coupling, which uses organozinc reagents, is another important method for aryl-aryl bond formation and has been used for synthesizing unsymmetrical biaryls. rsc.org

Precursor Chemistry and Derivative Synthesis

The nitro groups of this compound can be selectively modified to create a variety of derivatives, which serve as building blocks for more complex molecules.

Generation of Aminated Biphenyls via Selective Reduction

The selective reduction of polynitro compounds is a key transformation in the chemistry of nitrobiphenyls. One or more nitro groups of this compound can be reduced to amino groups while leaving the others intact.

A notable example is the selective reduction of this compound to 2,2'-dinitro-4,4'-diaminobiphenyl (also known as 2,2'-dinitrobenzidine). acs.org This has been successfully achieved using a methanolic solution of sodium sulfide (B99878) and sodium bicarbonate. acs.org This specific reduction is significant as it demonstrates the ability to selectively reduce the nitro groups at the 4 and 4' positions while preserving the nitro groups at the 2 and 2' positions. acs.org The structure of the resulting 2,2'-dinitrobenzidine (B1598859) was confirmed by independent synthesis through the nitration of benzidine. acs.org

Other reducing agents are also commonly used for the reduction of nitroarenes, including:

Palladium on carbon (Pd/C) with hydrogen: A common catalytic hydrogenation method.

Iron powder: Often used in acidic conditions for the reduction of nitro groups.

Stannous chloride (SnCl₂): Can be used for the reduction of dinitro compounds to their corresponding diamines. epo.org

Sodium borohydride (B1222165) (NaBH₄) with a catalyst: Often used with catalysts like gold or palladium nanoparticles for the reduction of nitrophenols. mdpi.comnih.govmdpi.com

The choice of reducing agent and reaction conditions is critical for achieving the desired level of reduction and selectivity.

Functionalization for Complex Molecular Architectures

The aminated derivatives of this compound are valuable intermediates for the synthesis of more complex molecular structures. For example, 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl, which is produced from the corresponding dinitro precursor, is a key monomer in the synthesis of high-performance polyimides.

The diamino derivatives can undergo further reactions. For instance, an alternative synthetic route starting from 2,2',4,4'-tetranitrobiphenyl was explored for the synthesis of substituted quaterphenyls, although arylation was found to be easier than achieving selective alkoxydenitration. rsc.orgrsc.org In some cases, the remaining nitro groups can be replaced through a sequence involving the formation of a diamine and then a di-iodide, which can then be used to introduce other functionalities, such as a phosphinic ester bridge. rsc.org

Catalytic Methodologies in this compound Synthesis and Transformation

Catalysis plays a pivotal role in both the synthesis of the this compound backbone and in its subsequent chemical transformations.

As discussed in section 3.1.2, transition metal catalysts are essential for modern cross-coupling reactions used to form the biphenyl core.

Palladium catalysts: Complexes such as Pd(PPh₃)₄ and Pd(OAc)₂ are widely used in Suzuki couplings to synthesize nitrobiphenyls. researchgate.netacs.org

Copper catalysts: Copper powder or copper salts are fundamental to the Ullmann coupling reaction for synthesizing dinitrobiphenyls from aryl halides. orgsyn.orgossila.com

Catalysts are also crucial for the selective reduction of the nitro groups.

Metal nanoparticles: Gold (Au) and Palladium (Pd) nanoparticles are effective catalysts for the reduction of nitroarenes in the presence of a reducing agent like NaBH₄. mdpi.commdpi.com The shape and size of these nanoparticles can influence their catalytic activity. mdpi.com

Heterogeneous catalysts: Materials like HKUST-1, a copper-based metal-organic framework, have been shown to be effective catalysts for the reduction of nitrophenols. nih.gov

The development of efficient and selective catalytic systems is a continuous area of research, aiming to improve reaction yields, reduce waste, and enable the synthesis of novel functionalized biphenyl derivatives. researchgate.net

Data Tables

Table 1: Coupling Reactions for Nitrobiphenyl Synthesis

| Coupling Reaction | Catalyst/Reagent | Substrates | Product Example | Reference(s) |

|---|---|---|---|---|

| Ullmann Coupling | Copper bronze | o-chloronitrobenzene | 2,2'-Dinitrobiphenyl | orgsyn.org |

| Ullmann Coupling | Copper powder | 2,5-dibromonitrobenzene | 4,4'-Dibromo-2,2'-dinitrobiphenyl | ossila.com |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 1-chloro-2-nitrobenzene, Phenylboronic acid | 2-Nitrobiphenyl | researchgate.net |

Table 2: Selective Reduction of Nitrobiphenyls

| Starting Material | Reducing Agent/Catalyst | Product | Reference(s) |

|---|---|---|---|

| This compound | Sodium sulfide, Sodium bicarbonate in Methanol | 2,2'-Dinitro-4,4'-diaminobiphenyl | acs.org |

| 2,2'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl | Palladium-carbon/H₂ or Iron powder | 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl | |

| 4,4'-Dibromo-2,2'-dinitrobiphenyl | Tin (Sn) powder, HCl | 4,4'-Dibromo-2,2'-diaminobiphenyl | lookchem.com |

Reaction Pathway Elucidation and Kinetic Investigations

The synthesis of this compound is primarily achieved through the Ullmann condensation, a copper-catalyzed homocoupling of an activated aryl halide. In this case, the precursor is typically 1-halo-2,4-dinitrobenzene. Mechanistic and kinetic studies of Ullmann-type reactions provide critical insights into the pathway and factors governing the formation of this highly nitrated biphenyl system.

Reaction Pathway Elucidation

The mechanism of the Ullmann reaction has been extensively studied, and while several pathways have been proposed, a consensus points towards a sequence involving oxidative addition and reductive elimination. organic-chemistry.orgwikipedia.orgwikipedia.org For the synthesis of this compound from a 1-halo-2,4-dinitrobenzene, the pathway is understood to proceed through several key stages.

The oxidative addition results in the formation of a transient, high-valent organocopper(III) intermediate. organic-chemistry.orgwikipedia.orgresearchgate.net This intermediate then reacts with a second molecule of the aryl halide or a related organocopper species, leading to the final step: reductive elimination. This step forges the new carbon-carbon bond between the two aromatic rings to form the this compound structure and regenerates a copper species, allowing the catalytic cycle to continue. organic-chemistry.orgbyjus.com

Alternative mechanistic proposals for Ullmann-type reactions include pathways involving Single Electron Transfer (SET), Halogen Atom Transfer (HAT), or σ-bond metathesis. researchgate.net However, for many biaryl syntheses, the oxidative addition-reductive elimination cycle is the most supported pathway. researchgate.net

Table 1: Proposed Mechanistic Steps in the Ullmann Synthesis of this compound

| Step | Description | Reactants | Intermediates/Products |

| 1 | Catalyst Activation | Cu(0) or Cu(II) source | Active Cu(I) species |

| 2 | Oxidative Addition | Cu(I) + 1-halo-2,4-dinitrobenzene | Organocopper(III) intermediate |

| 3 | Coupling/Transmetalation | Organocopper(III) intermediate + Second aryl halide/organocopper species | Di-aryl copper(III) complex |

| 4 | Reductive Elimination | Di-aryl copper(III) complex | This compound + Cu(I) |

Kinetic Investigations

Kinetic studies provide quantitative data on how reaction rates are influenced by reactant concentrations and electronic effects, further clarifying the reaction mechanism. For Ullmann-type couplings, the reaction rate is highly dependent on the electronic nature of the aryl halide. wikipedia.org

The reaction involving 1-chloro-2,4-dinitrobenzene (B32670) with various amines in reverse micelles demonstrated that the reaction is faster in the micellar medium than in pure solvent and that the rate is dependent on surfactant and nucleophile concentration. arkat-usa.org While this is a nucleophilic aromatic substitution (SNAr) rather than a homocoupling, it underscores the high reactivity of the 1-chloro-2,4-dinitrobenzene substrate. The mechanism in this system was proposed to proceed via a Meisenheimer complex, with the formation of the sigma intermediate being the rate-determining step. arkat-usa.orgdtic.mil

A key tool for investigating the electronic effects in organic reactions is the Hammett plot, which correlates reaction rates for a series of substituted reactants with substituent constants (σ). For a related Rh-catalyzed C-H activation of meta-substituted nitrobenzenes, a negative ρ value (ρ = -3.6) was observed, indicating a buildup of positive charge (or decrease in electron density) at the aromatic ring during the rate-limiting C-H activation step. rsc.org In contrast, studies on the reduction of para-substituted nitroarenes showed a Hammett plot with a negative slope, indicating that the reaction proceeds via a cationic intermediate and that electron-withdrawing groups hinder the rate of reduction. researchgate.net

Table 2: Summary of Kinetic Findings Relevant to the Ullmann Condensation

| Kinetic Parameter | Finding | Implication for this compound Synthesis |

| Reactant Order | Typically first-order in both aryl halide and copper catalyst. researchgate.net | The rate is directly proportional to the concentration of 1-halo-2,4-dinitrobenzene and the active copper species. |

| Halide Reactivity | I > Br > Cl. rsc.org | 1-Iodo-2,4-dinitrobenzene would be a more reactive substrate than 1-chloro-2,4-dinitrobenzene. |

| Electronic Effects (Hammett Analysis) | Electron-withdrawing groups on the aryl halide accelerate the reaction. wikipedia.org | The two nitro groups on the precursor significantly increase the reaction rate by facilitating the oxidative addition step. |

| Rate-Determining Step | Believed to be the oxidative addition of the aryl halide to the Cu(I) center. rsc.org | The cleavage of the carbon-halogen bond is the slowest part of the catalytic cycle. |

Spectroscopic and Diffraction Based Structural Elucidation in 2,4,2 ,4 Tetranitrobiphenyl Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2,4,2',4'-tetranitrobiphenyl, both ¹H and ¹³C NMR spectroscopy provide critical data for confirming the substitution pattern on the biphenyl (B1667301) core.

In ¹H NMR, the chemical shift, splitting pattern (multiplicity), and coupling constants (J-values) of the proton signals reveal the electronic environment and neighboring protons for each hydrogen atom on the aromatic rings. Due to the symmetrical nature of the 2,4- and 2',4'- substitution, the six aromatic protons are expected to produce a distinct set of signals. While specific experimental data for this compound is not widely published, data for the closely related isomer, 2,2',4,4'-tetranitrobiphenyl, shows the powerful diagnostic value of ¹H NMR. The strong electron-withdrawing nature of the nitro groups significantly deshields the aromatic protons, shifting their resonances to a downfield region (typically >8.0 ppm). nih.govuc.edu

¹³C NMR spectroscopy provides direct information about the carbon skeleton. bhu.ac.in A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show six unique signals for the twelve carbon atoms, corresponding to the six chemically distinct carbon environments due to the molecule's symmetry. The carbons directly bonded to the electron-withdrawing nitro groups would appear at the lowest field (highest ppm value), while the carbons of the biphenyl linkage would also be significantly shifted. nist.gov Although a specific spectrum is not publicly available, PubChem indicates the existence of a ¹³C NMR spectrum for this compound, recorded on a Varian XL-300 instrument. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data Characteristics for this compound This table is based on established principles of NMR spectroscopy and data from analogous nitroaromatic compounds.

| Type | Predicted Chemical Shift (ppm) | Expected Multiplicity | Information Provided |

| ¹H NMR | 7.8 - 9.5 | Doublets, Doublet of doublets | The downfield shift confirms the strong deshielding effect of the four nitro groups. uc.edumsu.edu The splitting patterns would confirm the ortho, meta, and para relationships between the protons on each ring. |

| ¹³C NMR | 120 - 155 | Singlets (in decoupled spectrum) | Six distinct signals would confirm the molecule's C₂ symmetry. Carbons attached to -NO₂ groups would be the most downfield (e.g., C2, C4, C2', C4'). The carbons forming the biphenyl bond (C1, C1') would also be uniquely identified. The remaining carbons would appear at relatively higher fields within this aromatic range. bhu.ac.innist.gov |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For this compound, these methods unequivocally confirm the presence of nitro groups and the aromatic biphenyl framework.

IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of a molecule that induce a change in the dipole moment. khanacademy.org The most prominent features in the IR spectrum of this compound would be the strong absorption bands associated with the nitro groups. These include the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations. acs.orgacs.org Additional characteristic bands would arise from aromatic C-H stretching and C=C in-ring vibrations. acs.orgnih.gov

Raman spectroscopy, which detects light scattering from molecular vibrations, is complementary to IR spectroscopy. anton-paar.com Vibrations that are symmetric and result in a change in polarizability are often strong in Raman spectra. thermofisher.com Therefore, the symmetric stretch of the nitro groups and the aromatic ring "breathing" modes are expected to be particularly intense, providing a clear fingerprint for the molecule. researchgate.net

Table 2: Key Vibrational Frequencies for this compound Frequencies are based on typical values for nitroaromatic compounds.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Significance |

| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 | Confirms the presence of hydrogen atoms bonded to the aromatic rings. acs.orgnih.gov |

| Asymmetric NO₂ Stretch | IR | 1550 - 1520 | A very strong and characteristic absorption in the IR spectrum, confirming the presence of nitro groups. acs.orgacs.org |

| Symmetric NO₂ Stretch | IR, Raman | 1360 - 1340 | A strong absorption in both IR and Raman spectra, also diagnostic for nitro groups. acs.orgacs.org |

| Aromatic C=C In-Ring Stretch | IR, Raman | 1610 - 1450 | A series of bands confirming the biphenyl aromatic core structure. acs.org |

| C-N Stretch | IR, Raman | 870 - 840 | Indicates the bond between the aromatic carbon and the nitrogen of the nitro group. |

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

For this compound (C₁₂H₆N₄O₈), high-resolution mass spectrometry would determine its monoisotopic mass to be approximately 334.0186 Da. nih.gov The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at m/z 334. The fragmentation of this molecular ion is highly diagnostic. Aromatic nitro compounds typically undergo characteristic cleavages. libretexts.orgmiamioh.edu The most common fragmentation pathways would involve the sequential loss of the nitro groups or related fragments.

Key fragmentation steps would include:

Loss of NO₂: A primary fragmentation would be the loss of a nitro group (mass 46), leading to a fragment ion at m/z 288.

Loss of O and NO: The molecular ion can also lose an oxygen atom (m/z 318) or a nitric oxide radical (m/z 304).

Biphenyl Cleavage: Cleavage of the central carbon-carbon bond connecting the two phenyl rings could occur, leading to the formation of a dinitrophenyl cation at m/z 167. msu.edu

The analysis of these fragments helps to piece together the molecular structure and confirm the substitution pattern. chemguide.co.uk

Table 3: Predicted Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Loss from Molecular Ion (m/z 334) |

| 334 | [C₁₂H₆N₄O₈]⁺ (Molecular Ion) | - |

| 318 | [C₁₂H₆N₄O₇]⁺ | O |

| 304 | [C₁₂H₆N₃O₆]⁺ | NO |

| 288 | [C₁₂H₆N₃O₆]⁺ | NO₂ |

| 167 | [C₆H₃N₂O₄]⁺ (Dinitrophenyl cation) | C₆H₃N₂O₄ |

X-ray Crystallography for Solid-State Structural Determination

While a published crystal structure for this compound was not identified in the searched databases, a crystallographic analysis would yield the parameters shown in the example table below. rsc.orgcam.ac.ukre3data.org This data provides an unambiguous confirmation of the molecular structure and reveals how the molecules pack together in the solid state. numberanalytics.com

Table 4: Example of Crystallographic Data Obtainable for this compound This table represents the type of data that would be generated from a successful single-crystal X-ray diffraction experiment.

| Parameter | Description | Example Value/Information |

| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | e.g., a = 8.5 Å, b = 11.2 Å, c = 14.1 Å, β = 95° |

| Volume (V) | The volume of the unit cell. | e.g., 1340 ų |

| Z | The number of molecules per unit cell. | e.g., 4 |

| Key Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, N-O). | Measured in Ångströms (Å). |

| Key Bond Angles | Precise angles between three connected atoms (e.g., C-C-C, C-N-O). | Measured in degrees (°). |

| Torsional Angle | The dihedral angle between the planes of the two phenyl rings. | A key conformational parameter, measured in degrees (°). |

| R-factor | A measure of the agreement between the crystallographic model and the experimental data. | e.g., R₁ = 0.045 |

Integration of Spectroscopic Data for Comprehensive Structural Research

The true power in molecular characterization comes from the integration of multiple spectroscopic and diffraction techniques. nih.gov No single method provides all the necessary information, but together they offer a complete picture of the structure of this compound.

The process of comprehensive structural research combines the findings from each technique in a complementary fashion:

Mass Spectrometry first establishes the molecular weight and elemental formula (C₁₂H₆N₄O₈).

Vibrational Spectroscopy (IR and Raman) then confirms the presence of the key functional groups—the nitro groups and the aromatic rings—providing a quick functional fingerprint of the molecule. acs.org

NMR Spectroscopy (¹H and ¹³C) elucidates the precise connectivity of the atoms. It confirms the 2,4-substitution pattern on each ring and the biphenyl linkage by showing the number of unique protons and carbons and their relationships to one another.

X-ray Crystallography , if a suitable crystal can be obtained, provides the ultimate proof of structure. rsc.org It offers an exact three-dimensional model, confirming the connectivity determined by NMR and revealing the molecule's conformation and intermolecular interactions in the solid state.

By synthesizing the data from these distinct yet complementary methods, researchers can achieve an unambiguous and detailed structural elucidation of complex molecules like this compound. cam.ac.ukre3data.org

Theoretical and Computational Chemistry of 2,4,2 ,4 Tetranitrobiphenyl

Quantum Mechanical (QM) Calculations on Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic structure and energetic properties of molecules like 2,4,2',4'-tetranitrobiphenyl. These methods, based on the principles of quantum mechanics, provide insights that are often inaccessible through experimental techniques alone. dtic.mil They are capable of delivering highly accurate predictions for a wide array of chemical systems. dtic.mil

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry to investigate the electronic structure of many-body systems, including molecules. wikipedia.org It offers a balance between computational cost and accuracy, making it suitable for studying complex molecules. wikipedia.org DFT calculations focus on the electron density, a function of only three spatial coordinates, rather than the more complex many-electron wavefunction. wikipedia.orgscispace.com

In the context of nitroaromatic compounds, DFT has been used to study various properties. For instance, in the electrochemical reduction of a related compound, 2,2′-4,4′-tetranitrobiphenyl, DFT calculations were instrumental in understanding the resulting dianionic species. researchgate.net The calculations revealed the existence of two distinct dianionic states, a singlet and a triplet, with the quinoid singlet state being more stable. researchgate.net DFT has also been employed to investigate the electronic and geometric structures of metal complexes with porphyrazine and its derivatives, demonstrating its utility in predicting spectral properties. mdpi.com

Key energetic and electronic properties of this compound, while not extensively detailed in the provided search results, can be inferred from the application of DFT to similar compounds. These properties would include:

Heat of Formation: DFT can be used in conjunction with other methods to predict the gas-phase heats of formation of energetic materials. dtic.mil

Electronic Distribution: Natural Population Analysis (NPA) derived from DFT calculations can reveal the charge distribution within the molecule, identifying regions with positive or negative charges. orientjchem.org

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.

Table 1: Predicted Electronic Properties of this compound (Illustrative) No direct data was found in the search results for this compound. This table is an illustrative example of properties that can be calculated using DFT.

| Property | Predicted Value | Unit |

| Heat of Formation (gas-phase) | Data not available | kcal/mol |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| Dipole Moment | Data not available | Debye |

Ab Initio Methods in Electronic Structure Research

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. dtic.milchemeurope.com These "first-principles" methods offer the potential for very high accuracy, although they are often more computationally demanding than DFT. chemeurope.com Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and coupled cluster (CC) theory. chemeurope.com

For energetic materials, ab initio methods are particularly valuable for providing consistent and accurate predictions of electronic structure, especially for molecules containing nitro groups. dtic.mil While specific ab initio studies on this compound were not found in the search results, the general applicability of these methods is well-established. For example, ab initio calculations have been used to optimize synthetic pathways by comparing the energies of reactants and intermediates. methodist.edu They have also been used to rationalize the stability of different crystal polymorphs by comparing the energies of isolated molecules and their packing arrangements. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By simulating the motions of atoms and molecules over time, MD can provide detailed insights into conformational changes and intermolecular interactions. nih.gov

The conformational landscape of a flexible molecule like this compound, which has a biphenyl (B1667301) core, can be explored using MD simulations. The rotation around the central carbon-carbon single bond will give rise to different conformers with varying dihedral angles. MD simulations can help identify the most stable conformations and the energy barriers between them. nih.gov Enhanced sampling techniques, such as replica exchange molecular dynamics (REMD) and simulated tempering (ST), can be employed to more efficiently explore the conformational space of complex molecules. biorxiv.org

The analysis of MD trajectories can reveal important information about:

Conformational Changes: By tracking the positions of atoms over time, it is possible to observe and analyze changes in the molecule's three-dimensional structure. eg.org

Intermolecular Interactions: In condensed phases, MD simulations can model the interactions between a molecule and its neighbors, including hydrogen bonding and van der Waals forces.

Stable Conformations: By analyzing the potential energy of the system throughout the simulation, it's possible to identify low-energy, stable conformations. mdpi.com

Table 2: Potential Conformational Data from MD Simulations of this compound (Illustrative) No direct data was found in the search results for this compound. This table is an illustrative example of data that can be obtained from MD simulations.

| Parameter | Description | Potential Finding |

| Dihedral Angle (C-C-C-C) | The angle between the two phenyl rings. | Multiple stable conformers may exist with different dihedral angles. |

| Radius of Gyration | A measure of the molecule's compactness. | Changes in the radius of gyration can indicate conformational transitions. |

| Intermolecular Distances | Distances between atoms of neighboring molecules. | Can reveal the nature and strength of intermolecular interactions in the solid state. |

Prediction of Reactivity and Reaction Pathways via Computational Models

Computational models are increasingly used to predict the reactivity of chemical compounds and to elucidate reaction mechanisms. nih.govcecam.org These models can range from quantum mechanical calculations of transition states to machine learning approaches trained on large datasets of chemical reactions. nih.govarxiv.org

For a nitroaromatic compound like this compound, computational models could be used to predict its decomposition pathways, a critical aspect for energetic materials. By identifying the transition state structures and calculating the activation energies for various potential reactions, it is possible to determine the most likely decomposition routes. nih.gov Automated reaction path searching methods can systematically explore the potential energy surface to discover new reaction pathways. nih.gov

The reactivity of this compound is expected to be dominated by the presence of the four nitro groups, which are strong electron-withdrawing groups. Computational models can help to quantify the impact of these groups on the reactivity of the aromatic rings and the C-N bonds.

Computational Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. researchgate.netq-chem.com By simulating spectra, researchers can gain a deeper understanding of the relationship between molecular structure and spectroscopic features.

For this compound, computational methods could be used to predict various types of spectra:

Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the molecular structure and identify characteristic vibrational modes. orientjchem.org Time-dependent density functional theory (TDDFT) is often used for this purpose. mdpi.com

UV-Vis Spectra: TDDFT can also be used to simulate electronic absorption spectra, providing insights into the electronic transitions responsible for the observed absorption bands. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectra: While not explicitly found for this compound in the search results, computational methods can predict NMR chemical shifts, which can aid in the structural elucidation of complex molecules.

The comparison between computationally predicted spectra and experimental data serves as a crucial validation of the computational models used. orientjchem.org Good agreement between theory and experiment provides confidence in the accuracy of the calculated molecular structure and properties. orientjchem.org

Environmental Transformation Pathways and Bioremediation Research of 2,4,2 ,4 Tetranitrobiphenyl

Photodegradation Mechanisms and Environmental Pathways

The photodegradation of 2,4,2',4'-tetranitrobiphenyl in the environment is influenced by sunlight, which can initiate chemical transformations. While direct studies on this specific compound are limited, research on structurally similar compounds, such as polychlorinated biphenyls (PCBs) and other nitroaromatics, provides insights into likely environmental pathways. nih.govresearchgate.net

Photodegradation can proceed through direct photolysis, where the molecule absorbs light energy, leading to the cleavage of chemical bonds. researchgate.net For nitroaromatic compounds, this can result in the cleavage of the nitro groups from the aromatic rings. Another important mechanism is indirect photolysis, which involves photosensitized reactions with other substances present in the environment, such as dissolved organic matter. rsc.orgunl.edu These reactions can generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are highly reactive and can attack the this compound molecule, leading to its degradation. mdpi.com

Studies on the photodegradation of 2,2',4,4'-tetrabromodiphenyl ether, a structurally analogous compound, have shown that the primary decay pathway is reductive dehalogenation, where bromine atoms are sequentially lost. nih.gov By analogy, a likely photodegradation pathway for this compound would involve reductive denitration, with the stepwise removal of nitro groups. The environmental conditions, such as pH and the presence of organic matter, can significantly influence the rate and byproducts of photodegradation. nih.govrsc.orgunl.edu

Microbial Degradation and Biotransformation Studies

The microbial degradation of nitroaromatic compounds is a key process in their environmental fate. sielc.com The electron-withdrawing nature of the nitro groups makes these compounds resistant to oxidative degradation, but they are susceptible to reductive attacks by microbial enzymes. sielc.comfrontiersin.org

Identification of Microbial Strains and Consortia for Nitroaromatic Degradation

A variety of microbial strains have been identified with the capability to degrade nitroaromatic compounds, and these are often isolated from contaminated soils and industrial sites. researchgate.netmdpi.comscielo.br While specific consortia for this compound are not extensively documented, research on related compounds provides a strong indication of the types of microorganisms that would be effective. Genera such as Pseudomonas, Cupriavidus, Sphingomonas, Achromobacter, and Rhodococcus are frequently implicated in the degradation of nitroaromatics and chlorinated aromatics like 2,4-dichlorophenoxyacetic acid (2,4-D). researchgate.netmdpi.com For instance, Pseudomonas sp. have been shown to degrade 4-nitrotoluene (B166481) by either reducing the nitro group or oxidizing the methyl group. sielc.com Fungi, such as those from the genus Penicillium, have also demonstrated the ability to degrade related herbicides. scielo.br The isolation of such strains is a critical first step in developing bioremediation strategies. mdpi.com

Table 1: Examples of Microbial Genera with Potential for Degrading Nitroaromatic Compounds

| Microbial Genus | Known Substrates | Reference |

| Pseudomonas | 2-Nitrophenol, 3-Nitrophenol, Nitrobenzene, 4-Nitrotoluene | sielc.com |

| Cupriavidus | 2,4-D | mdpi.com |

| Sphingomonas | 2,4-D | mdpi.com |

| Achromobacter | 2,4-D | mdpi.com |

| Rhodococcus | 2,4,6-Trinitrophenol (Picric Acid) | sielc.com |

| Penicillium | 2,4-D | scielo.br |

| Serratia | 2,4-D | scielo.br |

| Flavobacterium | 2,4-D | scielo.br |

Enzymatic Reduction and Denitration Pathways

The initial steps in the microbial degradation of polynitroaromatic compounds typically involve the reduction of the nitro groups. sielc.com This is catalyzed by enzymes known as nitroreductases, which are flavoenzymes that use NAD(P)H as a cofactor. sielc.com These enzymes can reduce the nitro groups to nitroso, hydroxylamino, and finally amino groups. sielc.com

Another key enzymatic process is denitration, which is the removal of the nitro group from the aromatic ring as nitrite (B80452). wikipedia.orgnih.govnih.gov This is a critical step for the further mineralization of the compound. sielc.com Denitration can occur through a pathway involving the addition of hydride ions to the aromatic ring, forming a Meisenheimer complex, which then leads to the release of a nitrite ion. sielc.com Enzymes such as xenobiotic reductases, found in Pseudomonas species, can catalyze this type of reaction. sielc.com The complete denitrification process involves a series of reductases that sequentially reduce nitrate (B79036) to nitrite, nitric oxide, nitrous oxide, and finally dinitrogen gas. wikipedia.orgnih.gov In some bacteria, cytochrome P450 enzymes may also be involved in the denitrification process, particularly under acidic conditions. thuenen.de

Metabolite Identification in Biotransformation Processes

The identification of metabolites is crucial for elucidating the biodegradation pathways of this compound. In a study involving the biotransformation of this compound by Salmonella typhimurium with S9 mix, a mutagenic metabolite was identified as 2,4'-diamino-2',4-dinitrobiphenyl. This indicates that a primary metabolic pathway involves the reduction of two of the four nitro groups to amino groups.

Based on studies of related nitroaromatic compounds, a plausible degradation pathway for this compound would proceed through a series of reduction and denitration steps. The initial reduction of the nitro groups would lead to the formation of various amino-nitrobiphenyl intermediates. Subsequent enzymatic action could lead to the hydroxylation of the aromatic rings, followed by ring cleavage, eventually breaking down the molecule into simpler organic acids that can be utilized by microorganisms in their central metabolic pathways. researchgate.netmdpi.compjoes.com

Table 2: Potential Metabolites in the Biotransformation of this compound

| Metabolite Class | Potential Specific Metabolites | Formation Pathway | Reference |

| Amino-dinitrobiphenyls | 2,4'-Diamino-2',4-dinitrobiphenyl | Reduction of two nitro groups | |

| Hydroxylated biphenyls | Dihydroxy-dinitrobiphenyls | Hydroxylation of the aromatic rings | researchgate.net |

| Ring cleavage products | Substituted muconic acids | Dioxygenase-mediated ring opening | researchgate.net |

Chemical Degradation Processes and Environmental Fate Research

The environmental fate of this compound is also governed by abiotic chemical degradation processes. noack-lab.com Due to its chemical structure, which is related to polychlorinated biphenyls (PCBs), it is expected to be persistent in the environment. nih.gov

Hydrolysis, the reaction with water, is one potential abiotic degradation pathway. noack-lab.com The rate of hydrolysis is often dependent on the pH of the surrounding water. noack-lab.com Another significant abiotic process is the reaction with minerals in soil and sediment. microbe.com Reduced iron minerals, for instance, can facilitate the abiotic reduction of chlorinated solvents, and similar reactions could potentially occur with nitroaromatic compounds. microbe.comprovectusenvironmental.com The presence of clay minerals can also influence the degradation of organic pollutants. microbe.com

Advanced Analytical Methodologies for Environmental Monitoring Research

The detection and quantification of this compound in environmental samples require sensitive and specific analytical methods. cdc.gov Given its expected low concentrations in the environment, techniques that combine separation with highly sensitive detection are necessary. nih.gov

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of nitroaromatic compounds. sielc.comscielo.brsielc.comresearchgate.netchromatographyonline.com For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). noack-lab.comcdc.gov These methods allow for the separation of the target analyte from complex environmental matrices and its unambiguous identification and quantification, even at trace levels. noack-lab.comepa.gov Different HPLC columns, such as reversed-phase C18 columns, can be employed, and the mobile phase composition can be optimized to achieve the desired separation. sielc.comscielo.brsielc.comchromatographyonline.com

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of semi-volatile organic compounds like nitrobiphenyls. cdc.govnih.govspectroscopyonline.comepa.gov Prior to GC-MS analysis, a derivatization step may be necessary to improve the volatility and thermal stability of the analyte. epa.gov For water samples, a pre-concentration step, such as solid-phase extraction (SPE), is often required to enrich the analytes to detectable levels. nih.govchromatographyonline.com The use of different detectors with GC, such as electron capture detectors (ECD) or nitrogen-phosphorus detectors (NPD), can also provide high sensitivity for nitro-containing compounds. cdc.gov

Table 3: Advanced Analytical Methods for Monitoring Nitrobiphenyls

| Analytical Technique | Detector | Sample Preparation | Application | Reference |

| HPLC | UV, MS, MS/MS | SPE | Water, Soil | sielc.comscielo.brnoack-lab.comsielc.comresearchgate.netchromatographyonline.comepa.gov |

| GC | MS, ECD, NPD | SPE, Derivatization | Water, Soil, Air | cdc.govnih.govspectroscopyonline.comepa.gov |

Advanced Materials Science Research Applications of 2,4,2 ,4 Tetranitrobiphenyl and Its Derivatives

Utilization as a Molecular Building Block for Advanced Materials

The rigid structure of the biphenyl (B1667301) core combined with the reactive potential of its nitro substituents allows 2,4,2',4'-tetranitrobiphenyl to serve as a valuable molecular building block. Through chemical modification, it can be converted into monomers suitable for creating complex macromolecular structures with tailored properties.

In the realm of polymer science, bifunctional or multifunctional monomers are essential for building long-chain molecules. sigmaaldrich.com Derivatives of this compound, particularly its diamino derivatives, are recognized as valuable precursors for high-performance polymers such as polyimides. epo.orgmdpi.com The synthesis of these polymers typically occurs through condensation polymerization, a process where monomers join together with the elimination of small molecules like water. sigmaaldrich.commdpi.com

A key synthetic transformation is the conversion of the nitro groups on the biphenyl ring to amino groups. For instance, a documented reaction shows that treating a related compound, 5,5'-dichloro-2,4,2',4'-tetranitrobiphenyl, with ammonia (B1221849) yields 4,6,4',6'-tetranitrobiphenyl-3,3'-diyldiamine. epo.org This resulting diamine molecule can then react with dianhydrides to form poly(amic acid)s, which are subsequently converted into highly stable polyimides through a process called imidization. mdpi.comresearchgate.net The properties of the final polymer, such as thermal stability and mechanical strength, are directly influenced by the structure of the monomers used. symeres.comresearchgate.net

Table 1: Polymerization Methods and Relevant Monomers

| Polymerization Type | Monomer Functional Groups | Resulting Polymer Class | Reference |

|---|---|---|---|

| Condensation Polymerization | Diamine + Dianhydride | Polyimide | mdpi.comresearchgate.net |

| Condensation Polymerization | Dicarboxaldehyde + Diamine | Polyimine | mdpi.com |

Functional organic frameworks, such as metal-organic frameworks (MOFs), are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. wikipedia.orgresearchgate.net These organic linkers, often referred to as struts, are typically rigid molecules containing coordinating functional groups, such as carboxylates, that can bind to the metal centers. wikipedia.orgmdpi.com

Table 2: Components of Metal-Organic Frameworks (MOFs)

| Component | Function | Example | Reference |

|---|---|---|---|

| Metal Ion / Cluster | Node | Zn(II), Cd(II), Co(II) | uni-muenchen.denih.govfrontiersin.org |

| Organic Linker | Strut | Biphenyl-dicarboxylic acid | nih.gov |

Precursor in Polymer Synthesis Research

Exploration in Energetic Materials Research: Theoretical and Synthetic Perspectives

The high nitrogen content and oxygen-rich nature of this compound make it a molecule of interest in the field of energetic materials. Research in this area encompasses both theoretical modeling to predict its properties and the development of synthetic routes to new energetic derivatives.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the energetic properties of molecules without the need for synthesis and physical testing. nih.gov These theoretical studies are used to establish correlations between a molecule's structure and its potential performance and sensitivity as an energetic material. osti.govresearchgate.netd-nb.infonih.gov

For nitroaromatic compounds like this compound, key properties are calculated, including molecular electrostatic potential (MEP), bond dissociation energies (BDE), and detonation parameters. nih.govmdpi.com The MEP map reveals the distribution of charge on the molecular surface; regions of high positive potential are often associated with increased sensitivity to initiation. nih.govnih.gov The BDE of the C-NO2 bonds is calculated to assess the thermal stability of the molecule, with higher BDE values suggesting greater stability. nih.gov By comparing these calculated values across different isomers or derivatives, researchers can identify candidates that may offer an optimal balance of high energy density and low sensitivity. nih.govfrontiersin.org

Table 3: Theoretical Parameters for Energetic Material Characterization

| Parameter | Significance | Method of Calculation | Reference |

|---|---|---|---|

| Electrostatic Potential (ESP) | Predicts sensitivity and reactivity sites | Density Functional Theory (DFT) | nih.govnih.gov |

| Bond Dissociation Energy (BDE) | Indicates thermal stability (trigger linkage) | Density Functional Theory (DFT) | nih.gov |

| Heat of Formation (ΔHf) | Determines energy content | Isodesmic Reactions (DFT) | nih.gov |

This compound can serve as a foundational molecule for the synthesis of other energetic materials. nih.gov Synthetic strategies often focus on modifying the existing nitro groups or introducing new energy-rich functionalities. researchgate.netpurdue.edu

A common pathway involves the selective reduction of one or more nitro groups to amino groups. researchgate.net This transformation is significant because the resulting aminotetranitrobiphenyls are versatile intermediates. The presence of amino groups can decrease the sensitivity of the compound while providing reactive sites for further synthesis. researchgate.netdtic.mil For example, the amination of polynitro-aromatic compounds is a well-established method for creating precursors to more advanced energetic systems. epo.orgresearchgate.net These amino-derivatives can then be used in subsequent reactions to build more complex molecules, such as by linking them to other energetic rings like tetrazines or furazans, aiming to enhance properties like detonation velocity or thermal stability. nih.govresearchgate.net Modern synthetic approaches, including flow chemistry, are being explored to improve the safety and efficiency of these nitration and amination reactions. europa.eu

Emerging Research Frontiers and Future Directions for 2,4,2 ,4 Tetranitrobiphenyl

Integration of Artificial Intelligence and Machine Learning in Research

Predictive Modeling: AI/ML models can be trained on existing chemical databases to predict the physicochemical properties, reactivity, and potential applications of 2,4,2',4'-tetranitrobiphenyl. mdpi.com By inputting the molecular structure, these models can estimate properties such as solubility, stability, and even potential biological activity, guiding experimental efforts. nih.govresearchgate.net For instance, machine learning algorithms can explore the relationship between the structure of this compound and its potential as a building block for novel materials or pharmaceuticals. researchgate.net

Data-Driven Discovery: The integration of AI with high-throughput screening and automated laboratory systems can accelerate the discovery of new derivatives of this compound with desired properties. By analyzing the results of numerous experiments, machine learning algorithms can identify patterns and correlations that may not be apparent to human researchers, thereby guiding the design of next-generation compounds.

| AI/ML Application Area | Potential Impact on this compound Research |

| Predictive Modeling | Estimation of physicochemical properties and potential applications. |

| Retrosynthesis | Design of efficient and novel synthetic pathways. |

| Data-Driven Discovery | Accelerated discovery of new derivatives with tailored properties. |

Novel Catalytic Systems for Synthesis and Degradation

The development of advanced catalytic systems is crucial for both the efficient synthesis and the environmentally benign degradation of this compound. Research is moving towards heterogeneous catalysts and biocatalysts to improve selectivity, yield, and sustainability.

Catalytic Synthesis: The synthesis of biphenyl (B1667301) compounds often involves cross-coupling reactions. Palladium-phosphine complexes, for example, have been effectively used in the synthesis of substituted biphenyls like 2-methyl-4'-nitrobiphenyl. orgsyn.org Future research on this compound could explore the use of novel heterogeneous catalysts, such as titanium superoxides, which have shown high conversion rates in the synthesis of related compounds like 3,3',4,4'-tetraminobiphenyl. epo.org These solid catalysts offer advantages in terms of separation and reusability, contributing to greener synthetic processes. Another promising area is the use of copper(I) t-butoxide for the synthesis of 2,6-dinitrobiphenyls from 1,3-dinitrobenzene (B52904) and aryl iodides, a method that could potentially be adapted for the synthesis of this compound. rsc.org

Catalytic Degradation: The nitroaromatic structure of this compound suggests that its degradation could be addressed using advanced oxidation processes. Research on the degradation of other persistent organic pollutants offers valuable insights. For example, nano-Fe2O3 activated peroxymonosulfate (B1194676) has been shown to be effective in degrading 2,4-dichlorophenoxyacetic acid. nih.gov This system generates powerful sulfate (B86663) radicals that can break down complex aromatic structures. Similarly, photocatalytic degradation using nanocomposites like CeO2-TiO2 has demonstrated high efficiency in mineralizing organic compounds. lidsen.com The application of such catalytic systems to this compound could provide an effective means of remediation, breaking it down into less harmful substances. Magnetic recyclable geopolymers are also emerging as stable and efficient catalysts for the degradation of organic pollutants. mdpi.com

| Catalytic System | Application | Potential Advantage |

| Palladium-phosphine complexes | Synthesis | High yield in cross-coupling reactions. orgsyn.org |

| Titanium superoxide | Synthesis | High conversion rates and heterogeneity. epo.org |

| Copper(I) t-butoxide | Synthesis | Potential for specific biphenyl coupling. rsc.org |

| Nano-Fe2O3/Peroxymonosulfate | Degradation | Generation of highly reactive sulfate radicals. nih.gov |

| CeO2-TiO2 nanocomposite | Degradation | High photocatalytic efficiency. lidsen.com |

| Magnetic recyclable geopolymers | Degradation | Stability and ease of recovery. mdpi.com |

Advanced In Situ Spectroscopic Characterization Techniques

Understanding the reaction mechanisms, intermediates, and kinetics involved in the synthesis and degradation of this compound is fundamental to optimizing these processes. Advanced in situ spectroscopic techniques allow for real-time monitoring of chemical reactions as they occur, providing a level of detail that is not achievable with traditional ex situ methods.

Probing Reaction Pathways: Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be employed to follow the transformation of reactants into products during the synthesis of this compound. This allows for the identification of transient intermediates and byproducts, offering a deeper understanding of the reaction mechanism. rsc.org For instance, in situ spectroscopic characterization has been successfully used to study solution-phase ligand exchange at the surface of quantum dots. rsc.org

Electrochemical and Photochemical Studies: For reactions involving electron transfer or photochemical steps, in situ spectroelectrochemistry and time-resolved spectroscopy are invaluable. In situ Surface-Enhanced Raman Spectroscopy (SERS), for example, can provide detailed vibrational information about molecules at an electrode surface during an electrochemical reaction. universiteitleiden.nl This could be particularly useful for studying the electrochemical reduction of the nitro groups in this compound. The properties of newly synthesized compounds can be characterized by a combination of techniques including MS, HRMS, GC-MS, and electronic absorption spectroscopy. mdpi.com

Characterizing Complex Systems: The synthesis and degradation of this compound may occur in complex matrices. Advanced spectroscopic techniques can help to elucidate the behavior of the compound in these environments. The characterization of new compounds often involves a suite of spectroscopic methods, including 1H, 13C, and 19F NMR, to confirm their structure. eurjchem.com Phosphorescence spectroscopy can also provide insights into the electronic properties of related heterocyclic systems. mdpi.com

Sustainable and Green Chemistry Approaches in its Research and Application

The principles of green chemistry are increasingly being integrated into the design of chemical products and processes to minimize their environmental impact. mdpi.comsaicm.org For this compound, a focus on green chemistry can lead to safer, more efficient, and more sustainable research and applications.

Greener Synthetic Routes: A key principle of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org The development of catalytic syntheses, as discussed earlier, is a significant step in this direction. Furthermore, the use of safer solvents is a critical consideration. researchgate.net Research could explore the use of green solvents like ionic liquids or supercritical fluids for the synthesis of this compound, reducing the reliance on volatile organic compounds. Solvent-free reaction conditions, where possible, represent an even more sustainable approach. mdpi.com

Design for Degradation: Another important aspect of green chemistry is designing chemicals that degrade into harmless products after their intended use. acs.org While this compound is a stable compound, future research could focus on modifying its structure to enhance its biodegradability without compromising its desired functions. This involves understanding the metabolic pathways that could lead to its breakdown in the environment.

Energy Efficiency and Renewable Feedstocks: Green chemistry also emphasizes the need for energy efficiency in chemical processes, advocating for reactions that can be conducted at ambient temperature and pressure. acs.org Additionally, exploring the use of renewable feedstocks as starting materials for the synthesis of this compound could further reduce its environmental footprint. saicm.org

| Green Chemistry Principle | Application to this compound Research |

| Atom Economy | Development of catalytic syntheses with high yields. acs.org |

| Safer Solvents | Use of ionic liquids or supercritical fluids in synthesis. researchgate.net |

| Design for Degradation | Modification of the molecular structure to enhance biodegradability. acs.org |

| Energy Efficiency | Conducting synthesis at ambient temperature and pressure. acs.org |

| Renewable Feedstocks | Exploring bio-based starting materials for synthesis. saicm.org |

Q & A

Q. Q1. What are the recommended analytical techniques for detecting 2,4,2',4'-Tetranitrobiphenyl in complex matrices?

A1. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for quantification. For colorimetric detection, a method involving tetranitrobiphenyl as a reagent to form colored complexes (e.g., with cardenolides) can be employed, with absorbance measured at 575 nm using Beer's Law . Ensure calibration with certified reference standards, such as nitrobiphenyl derivatives, to validate sensitivity and specificity .

Q. Q2. How can researchers optimize synthesis conditions for this compound?

A2. Controlled nitration of biphenyl derivatives is critical. Use a stepwise approach:

- Step 1: Introduce nitro groups sequentially to avoid over-nitration.

- Step 2: Monitor reaction temperature (e.g., 0–5°C for nitration stability) and use solvents like sulfuric acid to stabilize intermediates.

- Step 3: Purify via recrystallization in ethanol or acetonitrile to isolate the tetranitro product. Cross-validate purity using melting point analysis and NMR spectroscopy .

Advanced Research Questions

Q. Q3. How can contradictory spectral data for this compound be resolved?

A3. Contradictions in NMR or IR spectra often arise from isomerization or solvent effects. To address this:

- Approach 1: Compare experimental spectra with computational predictions (e.g., DFT calculations for vibrational modes).

- Approach 2: Use deuterated solvents to eliminate solvent-proton interference in NMR.

- Approach 3: Validate with X-ray crystallography to confirm molecular geometry and nitro group orientation .

Q. Q4. What experimental design considerations are critical for studying the thermal stability of this compound?